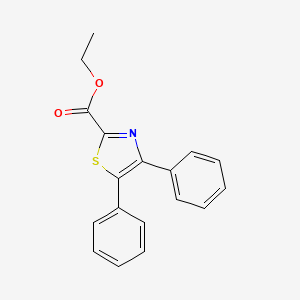![molecular formula C15H24O B12284655 decahydro-1,1,7-trimethylspiro[4H-cycloprop[e]azulene-4,2'-oxirane] CAS No. 94020-95-8](/img/structure/B12284655.png)
decahydro-1,1,7-trimethylspiro[4H-cycloprop[e]azulene-4,2'-oxirane]
Übersicht
Beschreibung
Decahydro-1,1,7-trimethylspiro[4H-cycloprop[e]azulene-4,2’-oxiran] ist eine komplexe organische Verbindung, die für ihre einzigartige Spirostruktur bekannt ist, die einen Cyclopropanring beinhaltet, der an ein Azulensystem und einen Oxiranring gebunden ist.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Decahydro-1,1,7-trimethylspiro[4H-cycloprop[e]azulene-4,2’-oxiran] umfasst in der Regel mehrere Schritte, ausgehend von einfacheren organischen Molekülen. Eine übliche Methode beinhaltet die Cyclisierung eines Vorläufermoleküls zur Bildung des Cyclopropanrings, gefolgt von der Einführung des Azulensystems und des Oxiranrings. Die Reaktionsbedingungen erfordern oft den Einsatz starker Säuren oder Basen, hoher Temperaturen und spezifischer Katalysatoren, um sicherzustellen, dass das gewünschte Produkt erhalten wird.
Industrielle Produktionsmethoden
In einer industriellen Umgebung kann die Produktion von Decahydro-1,1,7-trimethylspiro[4H-cycloprop[e]azulene-4,2’-oxiran] große chemische Reaktoren und kontinuierliche Strömungsprozesse umfassen, um Ausbeute und Reinheit zu optimieren. Der Einsatz fortschrittlicher Reinigungstechniken, wie z. B. Chromatographie und Kristallisation, ist unerlässlich, um die Verbindung in reiner Form zu erhalten.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of decahydro-1,1,7-trimethylspiro[4H-cycloprop[e]azulene-4,2’-oxirane] typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a precursor molecule to form the cyclopropane ring, followed by the introduction of the azulene system and the oxirane ring. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of decahydro-1,1,7-trimethylspiro[4H-cycloprop[e]azulene-4,2’-oxirane] may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Decahydro-1,1,7-trimethylspiro[4H-cycloprop[e]azulene-4,2’-oxiran] kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um verschiedene sauerstoffhaltige Derivate zu bilden.
Reduktion: Reduktionsreaktionen können zur Bildung gesättigterer Verbindungen führen.
Substitution: Die Spirostruktur ermöglicht Substitutionsreaktionen an bestimmten Positionen, die zu einer Vielzahl von Derivaten führen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden oft verwendet.
Substitution: Halogenierungsmittel und Nukleophile werden häufig in Substitutionsreaktionen eingesetzt.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann Oxidation beispielsweise Epoxide oder Ketone ergeben, während Reduktion Alkohole oder Alkane erzeugen kann. Substitutionsreaktionen können zu halogenierten oder alkylierten Derivaten führen.
Wissenschaftliche Forschungsanwendungen
Decahydro-1,1,7-trimethylspiro[4H-cycloprop[e]azulene-4,2’-oxiran] hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle und als Modellverbindung für die Untersuchung von Spirostrukturen verwendet.
Biologie: Die einzigartige Struktur der Verbindung macht sie zu einem Kandidaten für die Untersuchung von Wechselwirkungen mit biologischen Makromolekülen.
Industrie: Wird bei der Entwicklung neuer Materialien und als Vorläufer für die Synthese von Spezialchemikalien verwendet.
Wirkmechanismus
Der Wirkmechanismus von Decahydro-1,1,7-trimethylspiro[4H-cycloprop[e]azulene-4,2’-oxiran] beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Spirostruktur ermöglicht es der Verbindung, in einzigartige Bindungsstellen zu passen und so möglicherweise biologische Signalwege zu hemmen oder zu aktivieren. Der Oxiranring kann auch an nukleophilen Angriffen teilnehmen, was zur Bildung kovalenter Bindungen mit Zielmolekülen führt.
Wirkmechanismus
The mechanism of action of decahydro-1,1,7-trimethylspiro[4H-cycloprop[e]azulene-4,2’-oxirane] involves its interaction with specific molecular targets, such as enzymes or receptors. The spiro structure allows the compound to fit into unique binding sites, potentially inhibiting or activating biological pathways. The oxirane ring can also participate in nucleophilic attacks, leading to the formation of covalent bonds with target molecules.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Aromadendrenoxid: Teilt eine ähnliche Spirostruktur, unterscheidet sich aber in der spezifischen Anordnung der Atome.
Dihydroaromadendren: Eine weitere verwandte Verbindung mit einer ähnlichen Kernstruktur, aber unterschiedlichen funktionellen Gruppen.
Einzigartigkeit
Decahydro-1,1,7-trimethylspiro[4H-cycloprop[e]azulene-4,2’-oxiran] ist einzigartig aufgrund seiner Kombination aus einem Cyclopropanring, einem Azulensystem und einem Oxiranring. Diese Kombination bietet besondere chemische Eigenschaften und Reaktivität, was es für verschiedene Anwendungen wertvoll macht.
Eigenschaften
IUPAC Name |
1,1,7-trimethylspiro[2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulene-4,2'-oxirane] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-9-4-5-10-12(9)13-11(14(13,2)3)6-7-15(10)8-16-15/h9-13H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPGWKKLDFXNBPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C1C3C(C3(C)C)CCC24CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40916691 | |
| Record name | 1,1,7-Trimethyldecahydrospiro[cyclopropa[e]azulene-4,2'-oxirane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40916691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.35 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94020-95-8, 85710-39-0 | |
| Record name | Decahydro-1,1,7-trimethylspiro[4H-cycloprop[e]azulene-4,2′-oxirane] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94020-95-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Decahydro-1,1,7-trimethylspiro(4H-cycloprop(e)azulene-4,2'-oxirane) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094020958 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1,7-Trimethyldecahydrospiro[cyclopropa[e]azulene-4,2'-oxirane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40916691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Decahydro-1,1,7-trimethylspiro[4H-cycloprop[e]azulene-4,2'-oxirane] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.092.131 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Aromadendrene epoxide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039711 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




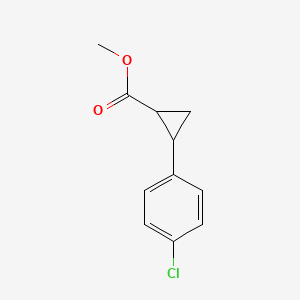
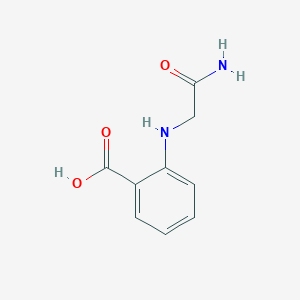
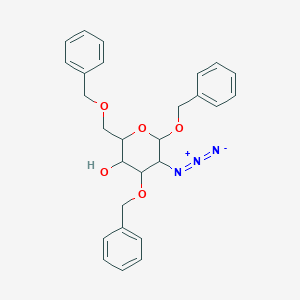
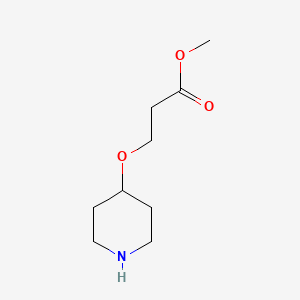

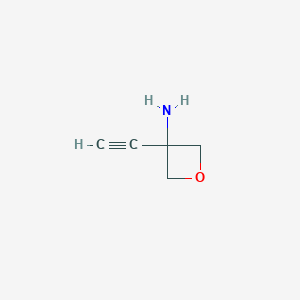
![n-[(3,4-Dimethoxyphenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine](/img/structure/B12284624.png)
![3-(2-Methylpropyl)-3-azabicyclo[3.1.1]heptan-6-amine](/img/structure/B12284629.png)
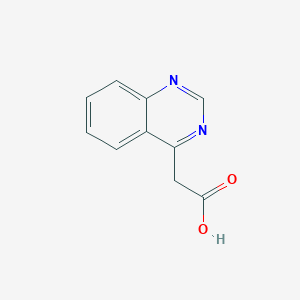
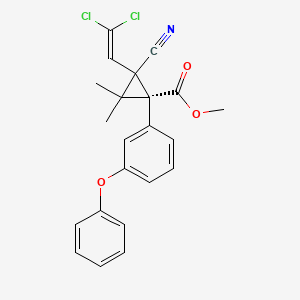
![6-Vinylimidazo[1,2-B]pyridazine-3-carbonitrile](/img/structure/B12284642.png)
